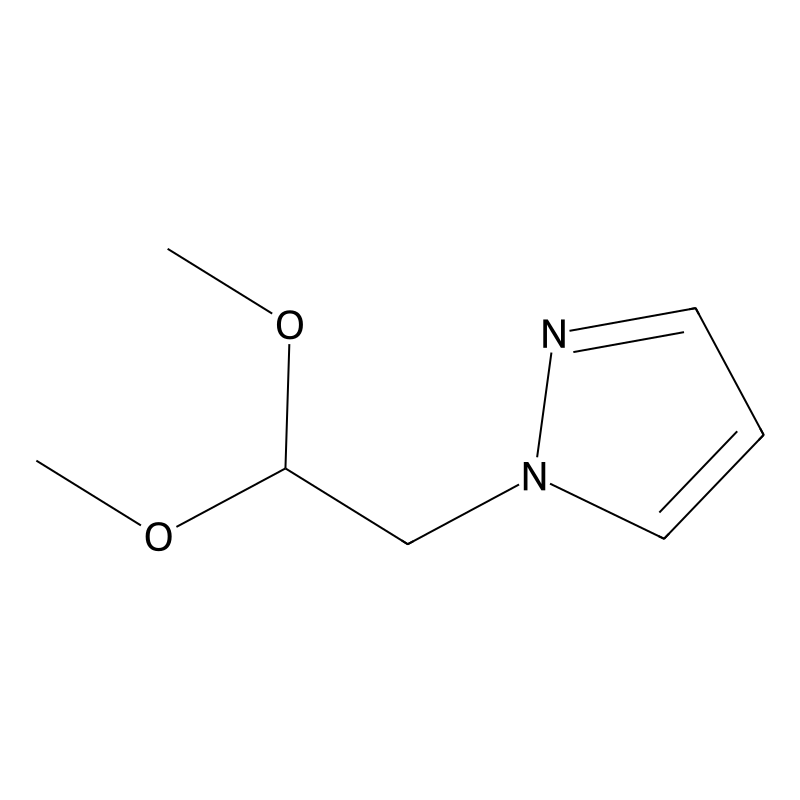1-(2,2-dimethoxyethyl)-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(2,2-Dimethoxyethyl)-1H-pyrazole is a substituted pyrazole compound characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom of the pyrazole ring. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms and have gained attention due to their diverse biological activities and applications in medicinal chemistry. The unique substituents on the pyrazole ring often influence its chemical properties, reactivity, and biological interactions.
The chemical reactivity of 1-(2,2-dimethoxyethyl)-1H-pyrazole can be attributed to the presence of the pyrazole ring and the dimethoxyethyl substituent. Common reactions include:
- Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
- Condensation Reactions: The compound can undergo condensation with various electrophiles, leading to the formation of more complex structures.
- Dehydrogenation: Under certain conditions, 1-(2,2-dimethoxyethyl)-1H-pyrazole may be dehydrogenated to yield more reactive intermediates.
Substituted pyrazoles, including 1-(2,2-dimethoxyethyl)-1H-pyrazole, exhibit a range of biological activities:
- Antimicrobial Properties: Some studies indicate that pyrazole derivatives possess antibacterial and antifungal activities.
- Anti-inflammatory Effects: Pyrazole compounds are often explored for their potential as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes.
- Cytotoxicity: Certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Several methods are employed for synthesizing 1-(2,2-dimethoxyethyl)-1H-pyrazole:
- Cyclocondensation Reactions: This is a common method where hydrazine reacts with carbonyl compounds (e.g., ketones) to form substituted pyrazoles. For example, the reaction of hydrazine with 1,3-diketones can yield various pyrazole derivatives .
- Alkylation Reactions: The introduction of the dimethoxyethyl group can be achieved through alkylation of a suitable precursor. This may involve using alkyl halides or other electrophiles in the presence of bases .
- Phase Transfer Catalysis: This method allows for more efficient reactions in aqueous media, facilitating the synthesis of substituted pyrazoles under mild conditions .
1-(2,2-Dimethoxyethyl)-1H-pyrazole has various applications:
- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
- Agricultural Chemicals: Pyrazole derivatives are commonly found in pesticides and herbicides due to their effectiveness against pests and weeds.
- Material Science: Pyrazoles can also be utilized in synthesizing polymers or as ligands in coordination chemistry.
Studies investigating the interactions of 1-(2,2-dimethoxyethyl)-1H-pyrazole with biological targets reveal:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory pathways or microbial metabolism.
- Receptor Binding: It could interact with various receptors in biological systems, influencing cellular signaling pathways.
These interactions highlight its potential therapeutic roles and warrant further investigation into its pharmacodynamics.
Several compounds share structural similarities with 1-(2,2-dimethoxyethyl)-1H-pyrazole. Notable examples include:
| Compound Name | Structure/Characteristics | Unique Aspects |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Contains two methyl groups at positions 3 and 5 | Known for strong anti-inflammatory properties |
| Celecoxib | A selective cyclooxygenase-2 inhibitor | Widely used as a pain relief medication |
| Stanozolol | An anabolic steroid derivative | Used primarily in sports medicine |
| 4-Amino-1H-pyrazole | Contains an amino group at position 4 | Exhibits significant cytotoxic activity |
The uniqueness of 1-(2,2-dimethoxyethyl)-1H-pyrazole lies in its specific substituent pattern that may enhance solubility and alter its pharmacokinetic properties compared to other pyrazoles.








